2-(3,5-dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)acetamide
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Overview
Description
2-(3,5-dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with an isoxazole ring, a furan ring, and a benzyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)acetamide typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Acetamide Linkage: This step involves the reaction of an amine with an acyl chloride or anhydride to form the acetamide bond.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The benzyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the isoxazole ring may lead to ring-opened products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The isoxazole and furan rings can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)phenyl)acetamide
- 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(thiophen-3-yl)benzyl)acetamide
Uniqueness
2-(3,5-dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)acetamide is unique due to the presence of both the isoxazole and furan rings, which can confer distinct chemical and biological properties. The specific arrangement of these functional groups can lead to unique interactions with biological targets, making it a compound of interest for further research.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-17(13(2)23-20-12)9-18(21)19-10-14-3-5-15(6-4-14)16-7-8-22-11-16/h3-8,11H,9-10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQOHMBGCLEFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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